![molecular formula C28H23N3O6 B2510477 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 892431-54-8](/img/new.no-structure.jpg)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N3O6 and its molecular weight is 497.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.
Chemical Structure
The compound's structure features a complex arrangement of functional groups that may contribute to its biological activity. The benzo[d][1,3]dioxole moiety is known for its biological significance, often enhancing the pharmacological profile of compounds.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity . For instance, a study evaluated various derivatives of benzo[d][1,3]dioxole and found that certain compounds exhibited potent antitumor effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .
In Vitro Studies
- Cell Lines Tested : HepG2, HCT116, MCF7
- IC50 Values :
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
- Doxorubicin IC50: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)
These results indicate that the compound may be more effective than doxorubicin in certain contexts while exhibiting low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
The anticancer mechanisms of this compound have been explored through various assays:
- EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells.
- Cell Cycle Analysis : The compound affects cell cycle progression, leading to increased apoptosis.
- Mitochondrial Pathway Proteins : It modulates proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific substituents such as the benzo[d][1,3]dioxole and dimethylphenyl groups has been shown to enhance biological activity. These modifications may influence binding affinity to biological targets and overall pharmacokinetic properties .
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the unique properties of this molecule. The following table summarizes key findings from related studies:
Compound | Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Doxorubicin | Standard | 7.46 (HepG2) | DNA intercalation |
Compound A | Moderate | 10.5 (MCF7) | EGFR inhibition |
Compound B | High | 1.54 (HCT116) | Apoptosis induction |
Propiedades
Número CAS |
892431-54-8 |
---|---|
Fórmula molecular |
C28H23N3O6 |
Peso molecular |
497.507 |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O6/c1-16-7-8-17(2)20(11-16)29-24(32)14-30-25-19-5-3-4-6-21(19)37-26(25)27(33)31(28(30)34)13-18-9-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) |
Clave InChI |
HWJBYAJZMZPRKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.